molecular formula C15H19N7O3 B2357018 ethyl 4-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)piperidine-1-carboxylate CAS No. 2034517-26-3

ethyl 4-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)piperidine-1-carboxylate

Cat. No. B2357018
CAS RN: 2034517-26-3
M. Wt: 345.363
InChI Key: FJGMAWFTZZVVJJ-UHFFFAOYSA-N
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Description

Ethyl 4-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H19N7O3 and its molecular weight is 345.363. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study by Fandaklı et al. (2012) described the synthesis of new 1,2,4-triazol-3-one derivatives starting from 4-amino-2,4-dihydro-3H-1,2,4-triazol-3-ones. These compounds underwent various reactions, including Mannich reaction, to produce compounds with antimicrobial activities. The Mannich bases synthesized showed promising activity against test microorganisms, comparable to ampicillin. Read more.

Synthesis of Schiff and Mannich Bases

  • Bekircan and Bektaş (2008) reported on the synthesis of Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, highlighting the chemical structures confirmed through various spectral data and their potential applications in further chemical synthesis. Read more.

Densely Functionalized Compounds

  • Research by Devendar et al. (2013) explored the synthesis, characterization, and applications of densely functionalized pyridazines and fulvene-type compounds containing azulene moiety. This study underscores the efficiency of ethyl 4-ethoxyazulene-1-carboxylate as a substrate for electrophilic substitution reactions, leading to the production of novel compounds with potential for diverse applications. Read more.

Novel Mycobacterium tuberculosis GyrB Inhibitors

  • A significant study by Jeankumar et al. (2013) focused on thiazole-aminopiperidine hybrid analogues, designing and synthesizing novel inhibitors for Mycobacterium tuberculosis GyrB. Among the compounds studied, one particular compound demonstrated promising activity across all tests, suggesting a potential pathway for developing new antituberculosis agents. Read more.

Synthesis and Antibacterial Activity of Oxadiazoles

  • Singh and Kumar (2015) synthesized and tested the antibacterial activity of 2-(substituted phenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazoles, derived from ethyl pyridine-4-carboxylate. These compounds, upon evaluation, showed potential as antibacterial agents, marking a step forward in the search for new treatments against bacterial infections. Read more.

properties

IUPAC Name

ethyl 4-[[6-(1,2,4-triazol-1-yl)pyridazine-3-carbonyl]amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N7O3/c1-2-25-15(24)21-7-5-11(6-8-21)18-14(23)12-3-4-13(20-19-12)22-10-16-9-17-22/h3-4,9-11H,2,5-8H2,1H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGMAWFTZZVVJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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